Iproclozide
Overview
Description
Iproclozide, known by its trade names Sursum and Sinderesin, is an irreversible and selective monoamine oxidase inhibitor of the hydrazine chemical class. It was primarily used as an antidepressant but has since been discontinued due to its potential to cause fulminant hepatitis and other severe side effects .
Preparation Methods
The synthesis of Iproclozide involves the reaction of 4-chlorophenol with isopropylhydrazine in the presence of an appropriate base. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product, 2-(4-chlorophenoxy)-N-isopropyl-acetohydrazide .
Industrial production methods typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The reaction conditions include maintaining a specific temperature range and using solvents that facilitate the reaction while minimizing side reactions.
Chemical Reactions Analysis
Iproclozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Iproclozide has been used in various scientific research applications, including:
Chemistry: It has been studied for its unique chemical properties and reactivity, particularly in the context of hydrazine derivatives.
Biology: Research has focused on its effects on monoamine oxidase enzymes and its potential use in studying neurotransmitter regulation.
Medicine: Although discontinued as an antidepressant, this compound has been used in research to understand the mechanisms of drug-induced liver injury and the role of monoamine oxidase inhibitors in psychiatric disorders.
Mechanism of Action
Iproclozide exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
The molecular targets of this compound include the active sites of monoamine oxidase enzymes, where it forms a covalent bond, leading to irreversible inhibition. The pathways involved in its mechanism of action include the regulation of neurotransmitter levels and the modulation of synaptic transmission.
Comparison with Similar Compounds
Iproclozide is similar to other monoamine oxidase inhibitors such as iproniazid, phenelzine, and tranylcypromine. it is unique in its chemical structure and the specific side effects it causes.
Iproniazid: Another hydrazine-based monoamine oxidase inhibitor, but with a different chemical structure and a higher risk of hepatotoxicity.
Phenelzine: A non-hydrazine monoamine oxidase inhibitor with a broader spectrum of action and fewer severe side effects.
Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor that is structurally different and has a different side effect profile.
This compound’s uniqueness lies in its specific chemical structure, which contributes to its irreversible inhibition of monoamine oxidase and its associated side effects .
Biological Activity
Iproclozide is a hydrazine-containing monoamine oxidase inhibitor (MAOI) that has been used primarily in the treatment of depression and certain types of refractory hypertension. Its biological activity is characterized by its ability to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating depressive symptoms and managing blood pressure.
This compound acts by irreversibly inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The inhibition of these enzymes results in the accumulation of monoamines, which are crucial for mood regulation and cardiovascular function. The selectivity and potency of this compound as an MAOI have been studied extensively, with findings indicating significant effects on neurotransmitter levels.
Pharmacological Profile
- Chemical Structure : this compound is chemically classified as a hydrazine derivative.
- Target Enzymes : Primarily inhibits MAO-A and MAO-B.
- IC50 Values : Specific IC50 values for this compound have not been widely reported; however, related compounds have demonstrated varied inhibitory potencies.
Depression Treatment
This compound was historically used to treat major depressive disorders, particularly in cases resistant to other treatments. A notable case study involved a patient who had a long history of treatment-resistant depression. Despite initial partial responses to this compound combined with electroconvulsive therapy (ECT), the patient achieved full remission only after switching to olanzapine, suggesting that while this compound may provide some benefit, it may not be sufficient as a standalone treatment for all patients .
Refractory Hypertension
In a clinical study involving 16 patients with refractory hypertension, this compound was administered at doses ranging from 10 to 30 mg/day. The results showed normalization of blood pressure in two patients and significant improvement in seven others, indicating its potential utility in managing this condition . Side effects were generally mild, but treatment had to be discontinued in three cases due to adverse reactions.
Adverse Effects and Safety Profile
The use of this compound has been associated with severe adverse effects, including cases of fulminant hepatitis. Reports indicate that three patients died from liver failure after prolonged use of this compound, particularly when combined with microsomal enzyme inducers. This highlights the importance of monitoring liver function during treatment . Other reported side effects include:
- Jaundice
- Disorders of consciousness
- Minor gastrointestinal disturbances
Research Findings
Recent studies have explored the broader implications of MAO inhibition beyond mood disorders. For instance, research has indicated that compounds similar to this compound may exhibit antiproliferative activity against certain cancer cell lines by modulating monoamine levels . This suggests potential applications in oncology, although further research is needed to confirm these effects.
Summary Table: Biological Activity of this compound
Parameter | Details |
---|---|
Chemical Class | Hydrazine derivative |
Mechanism | MAO-A and MAO-B inhibition |
Clinical Use | Treatment-resistant depression, hypertension |
Efficacy | Normalization of blood pressure in some cases |
Adverse Effects | Fulminant hepatitis, jaundice |
Research Implications | Potential antiproliferative activity |
Properties
CAS No. |
3544-35-2 |
---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
GGECDTUJZOXAAR-UHFFFAOYSA-N |
SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
melting_point |
93.5 °C |
Key on ui other cas no. |
3544-35-2 |
Synonyms |
iproclozide p-(chlorophenoxy)acetic acid 2-isopropylhydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.